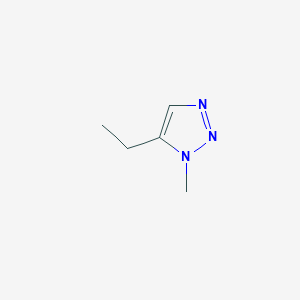![molecular formula C10H16N2O2 B6596638 tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate CAS No. 1700164-77-7](/img/structure/B6596638.png)
tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate, also known as TBPC, is an organocarbamate compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as an inhibitor of enzymes. TBPC has a wide range of biological activity, including inhibition of enzymes, inhibition of cell growth, and inhibition of protein synthesis. TBPC has been used in a variety of laboratory experiments and has been studied for its potential use in drug development.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential drug candidate. This compound has been used to inhibit the activity of enzymes such as cytochrome P450, cyclooxygenase, and phospholipase A2. This compound has also been used to inhibit cell growth and protein synthesis, and to study the effects of drugs on the body.
Wirkmechanismus
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the substrate from binding. This inhibition of enzyme activity results in a decrease in the activity of the enzyme, resulting in a decrease in the production of the enzyme’s product. This compound also acts as an inhibitor of cell growth by blocking the action of proteins involved in cell division.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, cyclooxygenase, and phospholipase A2, resulting in a decrease in the production of their respective products. This compound also inhibits cell growth and protein synthesis, resulting in a decrease in cell proliferation and protein production. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively easy to synthesize. This compound is also a relatively stable compound, making it suitable for long-term storage. However, this compound can be toxic in high concentrations, and it can react with other compounds to form potentially hazardous products.
Zukünftige Richtungen
The potential applications of tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate are numerous, and there are many future directions for research. One potential area of research is the use of this compound as an inhibitor of enzymes involved in drug metabolism. Another potential area of research is the use of this compound as an inhibitor of cell growth and protein synthesis. Additionally, this compound could be used in the development of new drugs, as well as in the study of the effects of drugs on the body. Finally, this compound could be used in the study of the biochemical and physiological effects of drugs on the body.
Synthesemethoden
Tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate can be synthesized by a variety of methods. The most common method is the reaction of tert-butyl alcohol with a pyrrolidinone derivative. This reaction is catalyzed by a base, such as KOH or NaOH, and is usually carried out in an organic solvent, such as THF or DMSO. The reaction yields a tert-butyl carbamate, which can then be reacted with a pyrrol-3-ylmethyl halide to yield this compound.
Eigenschaften
IUPAC Name |
tert-butyl N-(1H-pyrrol-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h4-6,11H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOZAAWMLQQZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1700164-77-7 |
Source


|
| Record name | tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)
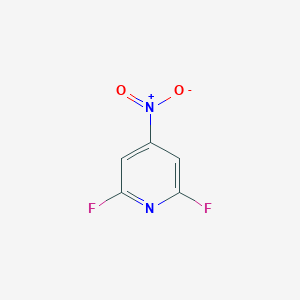

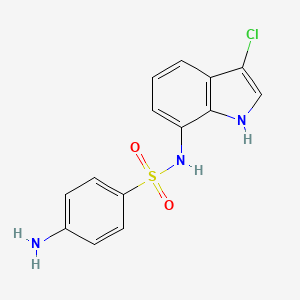
![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)
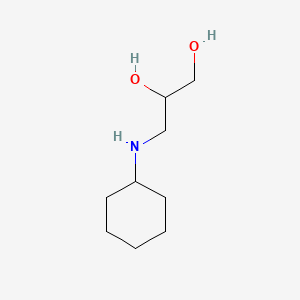

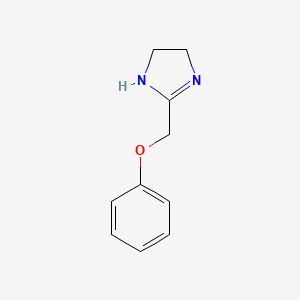
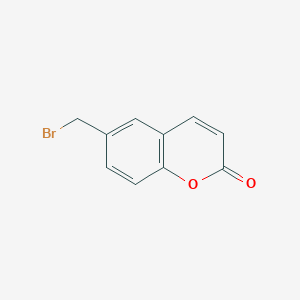
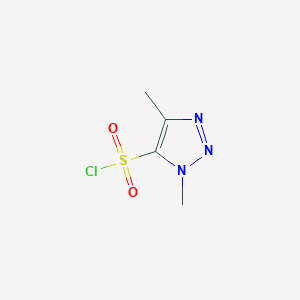
![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)
